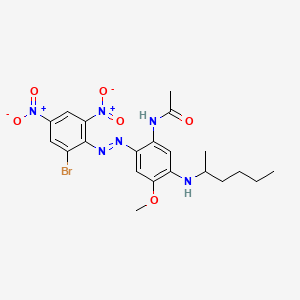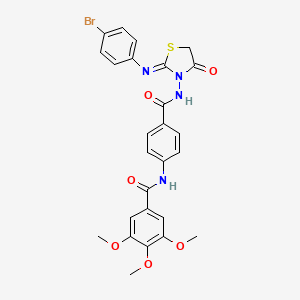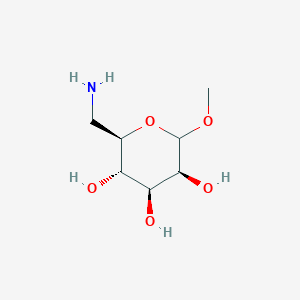
Methyl 6-amino-6-deoxy-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-6-deoxy-D-mannopyranoside is a derivative of mannose, a simple sugar This compound is characterized by the presence of an amino group at the sixth carbon position, replacing the hydroxyl group typically found in mannose
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of nitrous acid for the deamination of methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-α-L-talopyranoside, resulting in the formation of methyl 6-deoxy-2,3-O-isopropylidene-α-L-mannopyranoside .
Industrial Production Methods
Industrial production methods for Methyl 6-amino-6-deoxy-D-mannopyranoside are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-6-deoxy-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
Major products formed from these reactions include nitroso and nitro derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-amino-6-deoxy-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its interactions with biological molecules, particularly in the context of glycosylation processes.
Industry: Used in the synthesis of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 6-amino-6-deoxy-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The amino group at the sixth position allows it to form unique interactions with these targets, influencing various biochemical pathways. This compound can act as a competitive inhibitor of mannose-binding proteins, affecting processes like cell signaling and immune response .
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-mannopyranoside: A similar compound without the amino group at the sixth position.
Methyl 6-deoxy-α-D-mannopyranoside: Lacks the amino group but has a similar structure.
Methyl 4-amino-4,6-dideoxy-α-D-mannopyranoside: Another derivative with an amino group at a different position.
Uniqueness
Methyl 6-amino-6-deoxy-D-mannopyranoside is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical and biological properties. This structural modification allows it to participate in specific reactions and interactions that are not possible with its analogs .
Properties
Molecular Formula |
C7H15NO5 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6+,7?/m1/s1 |
InChI Key |
BJYPUAVFYCRNFH-BWSJPXOBSA-N |
Isomeric SMILES |
COC1[C@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



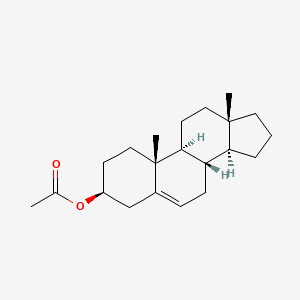
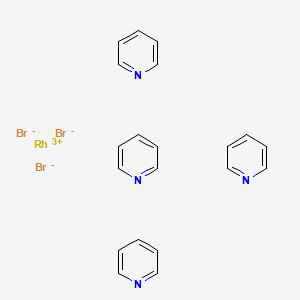


![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)
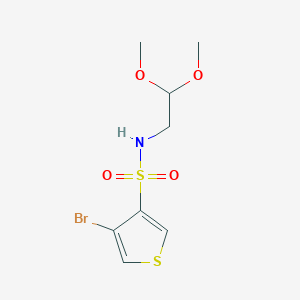
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)

